

# synthesis and characterization of fluconazole mesylate

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Compound Name: Fluconazole mesylate

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An In-depth Technical Guide on the Synthesis and Characterization of Fluconazole

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

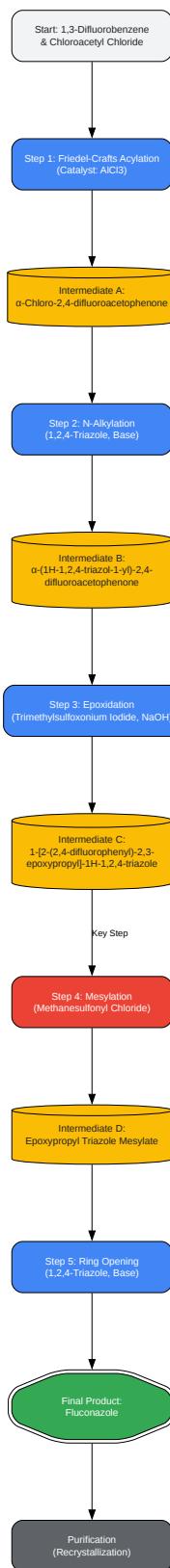
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of systemic and superficial fungal infections. Its synthesis and rigorous characterization are critical for ensuring drug purity, efficacy, and safety. This technical guide provides a comprehensive overview of a synthetic route to fluconazole, with a specific focus on a pathway involving a key mesylate intermediate. Furthermore, it details the analytical methodologies employed for the thorough characterization of the final active pharmaceutical ingredient (API). This document is intended to serve as a practical resource for professionals in drug development and chemical research, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to elucidate the entire process from synthesis to final characterization.

## Synthesis of Fluconazole via a Mesylate Intermediate

The synthesis of fluconazole can be accomplished through various routes. One notable method involves the formation of an epoxide intermediate, which is subsequently converted to a mesylate to facilitate the final nucleophilic substitution with 1,2,4-triazole. This pathway offers a controlled and efficient means of constructing the core fluconazole structure.

## Synthetic Pathway Overview

The synthesis begins with a Friedel-Crafts acylation, followed by the introduction of the first triazole ring. An epoxidation reaction then sets the stage for the formation of the mesylate intermediate, which is a crucial step for the regioselective opening of the epoxide ring by the second triazole molecule.



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**Caption:** Synthetic workflow for fluconazole via a mesylate intermediate.

## Experimental Protocols for Synthesis

### Step 1: Synthesis of $\alpha$ -Chloro-2,4-difluoroacetophenone (Intermediate A)

- To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride ( $\text{AlCl}_3$ ) as a catalyst.[\[1\]](#)
- Cool the mixture in an ice bath.
- Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature.[\[2\]](#)
- After the addition is complete, allow the reaction to proceed for several hours at room temperature.[\[1\]](#)
- Quench the reaction by carefully pouring the mixture into ice-cold water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

### Step 2: Synthesis of $\alpha$ -(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone (Intermediate B)

- Dissolve Intermediate A in a suitable solvent such as ethyl acetate.[\[2\]](#)
- Add 1,2,4-triazole and a base (e.g., triethylamine) to the solution.[\[2\]](#)
- Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Upon completion, cool the mixture, filter any solids, and wash the filtrate with water.
- Dry the organic layer and concentrate it to yield Intermediate B.

### Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Intermediate C)

- Dissolve Intermediate B in a solvent mixture, such as toluene.[\[2\]](#)
- Add trimethylsulfoxonium iodide and sodium hydroxide (NaOH).[\[2\]](#)

- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Add water to the reaction mixture and separate the organic layer.
- Wash the organic layer with water, dry, and evaporate the solvent to get the epoxy intermediate.

#### Step 4: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1,2,4-triazole mesylate (Intermediate D)

- Intermediate C is treated with methanesulfonyl chloride (mesyl chloride) in an appropriate solvent like toluene in the presence of a base.[1]
- The reaction is typically carried out at a controlled temperature to prevent side reactions.
- After the reaction is complete, the mesylate intermediate is isolated. This intermediate is often used directly in the next step without extensive purification due to its reactive nature.[1]

#### Step 5: Synthesis of Fluconazole

- React the mesylate intermediate (Intermediate D) with 1,2,4-triazole in an alkaline medium, such as in the presence of potassium carbonate ( $K_2CO_3$ ) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
- Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.[2]
- After the reaction is complete, the mixture is cooled, and the crude fluconazole is precipitated by adding water.
- The crude product is filtered, washed, and dried.

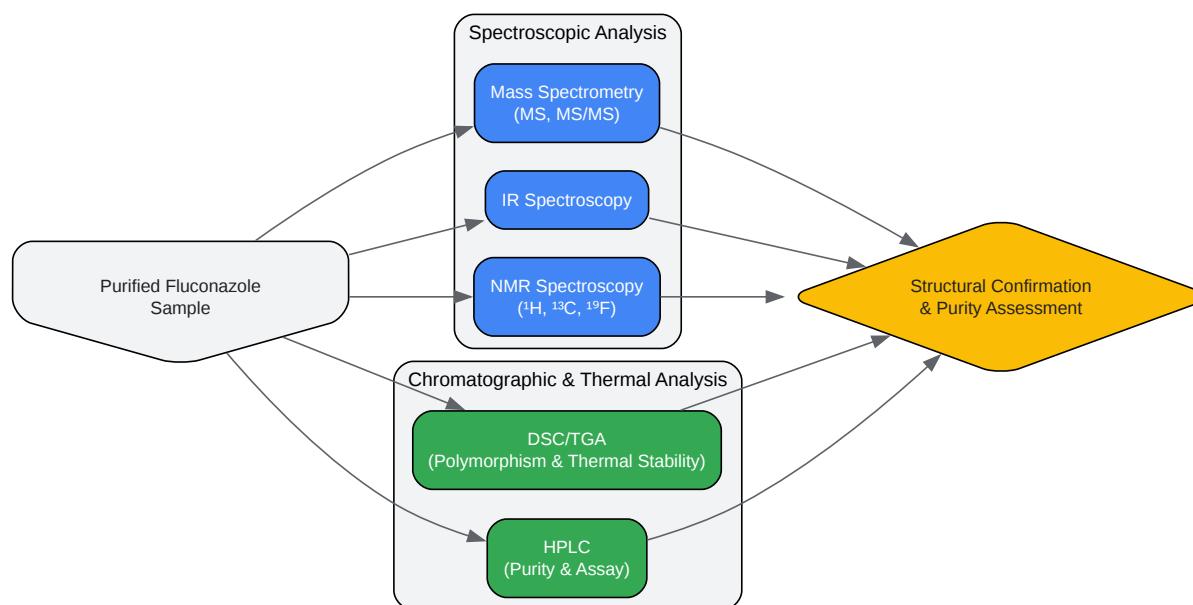
#### Purification:

- The final crude fluconazole is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[3] The melting point of the purified product is typically in the range of 137-139 °C.[1]

# Characterization of Fluconazole

A comprehensive characterization of the synthesized fluconazole is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.

## Characterization Workflow



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**Caption:** Standard workflow for the analytical characterization of fluconazole.

## Experimental Protocols for Characterization

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Protocol:** A sample of fluconazole is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub>. <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are recorded on a high-resolution NMR spectrometer.[4][5]
- **Sample Preparation:** Accurately weigh about 10-20 mg of fluconazole and dissolve in approximately 0.6 mL of DMSO-d<sub>6</sub>.
- **Instrument Settings:**
  - Spectrometer: 400 MHz or higher.
  - Internal Standard: Tetramethylsilane (TMS) for <sup>1</sup>H and <sup>13</sup>C NMR.
  - Analysis: Chemical shifts ( $\delta$ ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[4]

#### 2.2.2. Infrared (IR) Spectroscopy

- **Protocol:** The IR spectrum of fluconazole is recorded to identify its functional groups.[4]
- **Sample Preparation:** A small amount of the sample (1-3%) is ground with potassium bromide (KBr) to prepare a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.[6][7]
- **Instrument Settings:**
  - Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
  - Scan Range: Typically 4000-400 cm<sup>-1</sup>.[7]
  - Analysis: The positions of characteristic absorption bands are compared with reference spectra.

#### 2.2.3. Mass Spectrometry (MS)

- **Protocol:** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fluconazole.[4]

- Sample Preparation: A dilute solution of fluconazole is prepared in a suitable solvent like methanol or acetonitrile.
- Instrument Settings:
  - Ionization Technique: Electrospray Ionization (ESI) is common, typically in positive mode.  
[\[8\]](#)[\[9\]](#)
  - Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
  - Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[M+H]^+$ ) and major fragment ions are analyzed. MS/MS can be used for further structural elucidation.  
[\[4\]](#)[\[9\]](#)

#### 2.2.4. High-Performance Liquid Chromatography (HPLC)

- Protocol: A validated RP-HPLC method is used to determine the purity of the synthesized fluconazole and to quantify any impurities.  
[\[10\]](#)[\[11\]](#)
- Sample Preparation: An accurately weighed sample of fluconazole is dissolved in the mobile phase or a suitable diluent to a known concentration (e.g., 40  $\mu$ g/mL).  
[\[10\]](#)
- Instrument Settings:
  - Column: C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m).  
[\[10\]](#)
  - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.  
[\[11\]](#)[\[12\]](#)
  - Flow Rate: Typically 1.0 mL/min.  
[\[11\]](#)[\[12\]](#)
  - Detection: UV detector set at a specific wavelength (e.g., 260 nm or 274 nm).  
[\[10\]](#)[\[11\]](#)
  - Analysis: The retention time of the main peak is compared with a reference standard, and the peak area is used to calculate purity.

## Summary of Quantitative Data

The following tables summarize key quantitative data obtained from the synthesis and characterization of fluconazole.

**Table 1: Synthesis and Physical Properties**

Parameter	Value	Reference(s)
Synthesis Yield	Up to 75% (overall)	[13]
Melting Point	137 - 139.2 °C	[1][14]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> F <sub>2</sub> N <sub>6</sub> O	[4]
Molecular Weight	306.28 g/mol	[15]

**Table 2: Spectroscopic Characterization Data**

Technique	Key Data Points	Reference(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Signals at ~8.27 ppm (triazole protons)	[5]
IR (KBr)	~3240 cm <sup>-1</sup> (O-H stretch), ~1620 cm <sup>-1</sup> (C=N stretch, triazole ring)	[6][16]
Mass Spec (ESI+)	[M+H] <sup>+</sup> at m/z 307.2; Major fragments at m/z 238.2, 220	[8][9][17]

**Table 3: HPLC Method Parameters for Purity Analysis**

Parameter	Typical Value	Reference(s)
Column	C18 (e.g., 250mm x 4.6mm, 5 $\mu$ m)	[11]
Mobile Phase	Acetonitrile:Phosphate Buffer (e.g., 20:80 v/v)	[11]
Flow Rate	1.0 mL/min	[11]
Detection Wavelength	260 - 274 nm	[10][11]
Retention Time	~3.4 minutes (method dependent)	[11]
Linearity Range	1 - 100 $\mu$ g/mL	[10]
Limit of Detection (LOD)	0.10 $\mu$ g/mL	[10]
Limit of Quantitation (LOQ)	0.25 $\mu$ g/mL	[10]
Recovery	98 - 102%	[10][11]

## Conclusion

This guide has outlined a robust synthetic pathway for fluconazole utilizing a mesylate intermediate and detailed the necessary analytical procedures for its comprehensive characterization. The provided experimental protocols, tabulated data, and visual workflows offer a structured framework for researchers and scientists engaged in the synthesis and quality control of this vital antifungal agent. Adherence to these rigorous methodologies is paramount for ensuring the production of high-purity fluconazole suitable for pharmaceutical applications.

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